molecular formula C6H4ClI2NO B1422402 2-Chloro-4,6-diiodo-3-methoxypyridine CAS No. 1221572-27-5

2-Chloro-4,6-diiodo-3-methoxypyridine

Cat. No.: B1422402
CAS No.: 1221572-27-5
M. Wt: 395.36 g/mol
InChI Key: KDGNLHUMFQGFJM-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diiodo-3-methoxypyridine is a chemical compound with the molecular formula C6H4ClI2NO and a molecular weight of 395.36 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes chlorine, iodine, and methoxy functional groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-diiodo-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. The process begins with the chlorination of 3-methoxypyridine to introduce the chlorine atom at the 2-position. This is followed by iodination at the 4 and 6 positions. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diiodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4,6-diiodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-diiodo-3-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The methoxy group can also play a role in modulating its chemical reactivity and biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGNLHUMFQGFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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